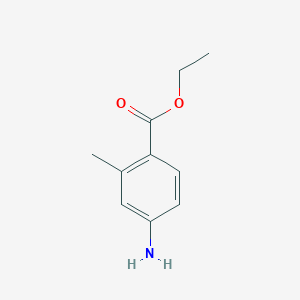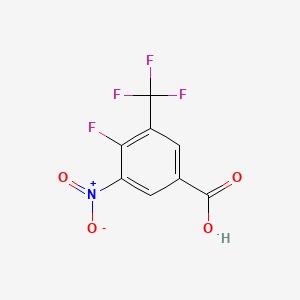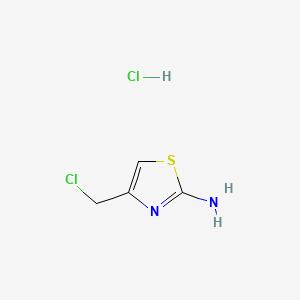
2-噻唑胺,4-(氯甲基)-,一水合物
概述
描述
2-Amino-4-(chloromethyl)thiazole hydrochloride: is a chemical compound with the molecular formula C4H6Cl2N2S . It is also known by other names such as 4-(Chloromethyl)thiazol-2-amine hydrochloride , 2-Amino-4-(chloromethyl)thiazole hydrochloride , and 2-Amino-4-chloromethythiazole hydrochloride
科学研究应用
Chemistry: In chemistry, 2-Amino-4-(chloromethyl)thiazole hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a ligand in binding studies to understand the behavior of biological macromolecules.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for antimicrobial, antifungal, and anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties.
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 148-153°c .
Result of Action
Some thiazole derivatives have been found to show significant analgesic and anti-inflammatory activities .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride typically involves the reaction of thiazole derivatives with chloromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the chloromethylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions: 2-Amino-4-(chloromethyl)thiazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various amine derivatives.
Oxidation and Reduction Reactions: Products include oxidized thiazole derivatives and reduced amine derivatives.
相似化合物的比较
Comparison: Compared to similar compounds, 2-Amino-4-(chloromethyl)thiazole hydrochloride is unique due to its chloromethyl group, which provides distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry and biochemical research.
属性
IUPAC Name |
4-(chloromethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAKJOWVEDTHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59608-97-8 | |
| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59608-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0069339 | |
| Record name | 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60090-58-6, 59608-97-8 | |
| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60090-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059608978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59608-97-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Q1: What is the effect of 2-Amino-4-(chloromethyl)thiazole hydrochloride (ACT) on glutathione reductase (GR) activity in yeast?
A: The study investigated the impact of various concentrations of ACT (0 to 500 mg/L) on GR activity in Saccharomyces cerevisiae (baker's yeast). The research found that increasing concentrations of ACT did not significantly alter GR activity. [] While there were slight fluctuations in activity at different concentrations, these changes were not statistically significant compared to the control group (p > 0.05). [] This suggests that, under the tested conditions, ACT does not have a strong inhibitory or stimulatory effect on GR activity in this yeast species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
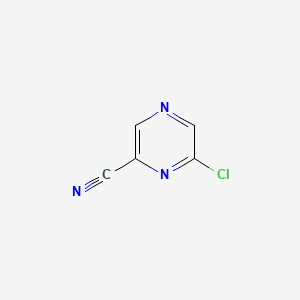
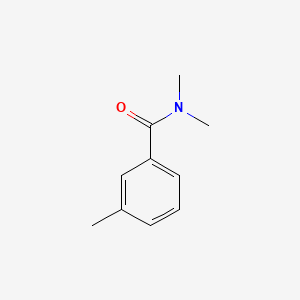
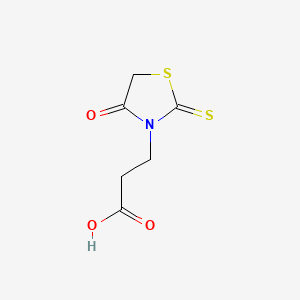
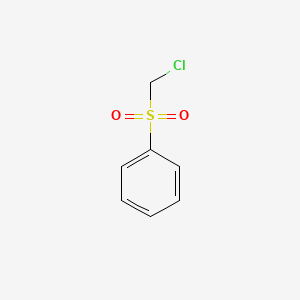
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)

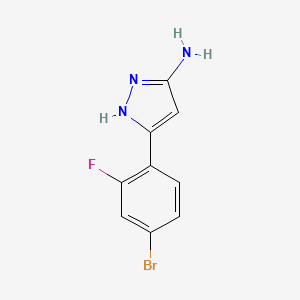
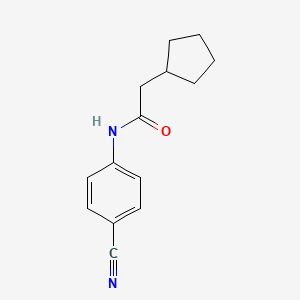
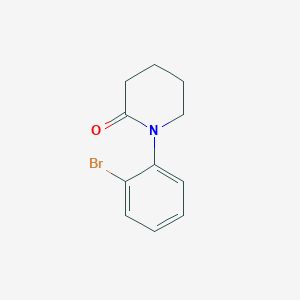
![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)


